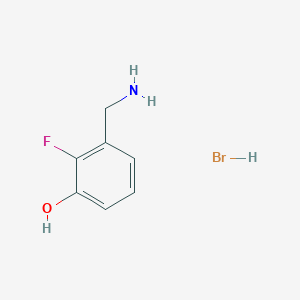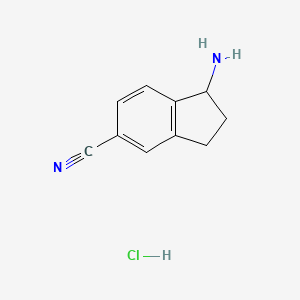
5-溴-2-环丙基嘧啶-4-羧酸
描述
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7BrN2O2 . It is used extensively in scientific research, with applications ranging from drug development to material synthesis.
Synthesis Analysis
The synthesis of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid involves precursors such as 3,4-Dibromo-5-hydroxybenzaldehyde (CAS#:766-38-1) and Cyclopropane-1,1-dicarboxylic acid (CAS#:57297-29-7) . The synthetic route is documented in the patent WO2006/4532 A1 by ASTRAZENECA AB .Molecular Structure Analysis
The molecular weight of this compound is 243.05700 g/mol, and its exact mass is 241.96900 . The molecular structure can be represented by the canonical SMILES string: C1CC1C2=NC=C(C(=N2)C(=O)O)Br .科学研究应用
环丙烷羧酸衍生物的生物活性
- 环丙烷羧酸衍生物与5-溴-2-环丙基嘧啶-4-羧酸密切相关,已显示出显著的生物活性。田等人(2009年)的研究表明,某些衍生物表现出优异的除草和杀菌活性(Tian, Song, Wang, & Liu, 2009)。
嘧啶的合成和官能化
- 通过Minisci反应,已有效地合成了5-卤代嘧啶-4-羧酸酯,包括5-溴基嘧啶-4-羧酸,如Regan等人(2012年)所讨论的那样。这一过程在生产有效的CK2抑制剂方面起到了关键作用(Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012)。
杂环化合物的合成
- 通过Elliott等人(1987年)详细介绍了使用5-溴-2-环丙基嘧啶-4-羧酸制备2-(杂环基)噻吩[3,2-b]吡啶衍生物的方法。然而,这些化合物并未显示出显著的抗菌活性(Elliott, O'hanlon, & Rogers, 1987)。
抗病毒化合物的合成
- Hocková等人(2003年)探讨了在细胞培养中抑制逆转录病毒复制的潜在用途,可能包括5-溴-2-环丙基嘧啶-4-羧酸衍生物的衍生物。这项研究表明,某些衍生物具有显著的抗逆转录病毒活性(Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。
钯催化反应中的应用
- Verbitskiy等人(2013年)研究了5-溴基嘧啶在钯催化反应中的应用。这些反应对于形成各种嘧啶衍生物至关重要,展示了5-溴-2-环丙基嘧啶-4-羧酸在有机合成中的广泛应用(Verbitskiy, Cheprakova, Zhilina, Kodess, Ezhikova, Pervova, Slepukhin, Subbotina, Schepochkin, Rusinov, Chupakhin, & Charushin, 2013)。
晶体结构分析
- Anuradha等人(2014年)对一种与5-溴-2-环丙基嘧啶-4-羧酸密切相关的化合物的晶体结构进行了研究。该研究提供了有关分子结构和相互作用的见解,这对于理解类似化合物的性质至关重要(Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014)。
安全和危害
生化分析
Biochemical Properties
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis . The interaction between 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid and these enzymes is primarily through binding to the active site, leading to competitive inhibition .
Cellular Effects
The effects of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of various proteins . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site . This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity . Additionally, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At very high doses, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic activity . For example, it can inhibit enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives .
Transport and Distribution
The transport and distribution of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound can be actively transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
属性
IUPAC Name |
5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBCWWVNZKSSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736926 | |
| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304902-95-2 | |
| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
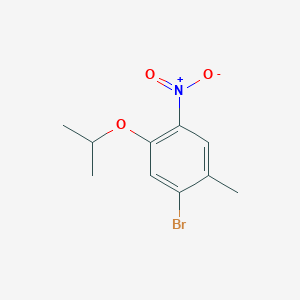
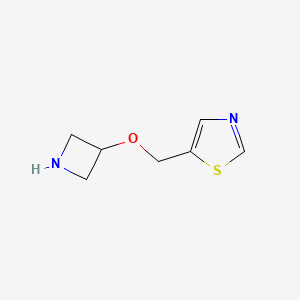
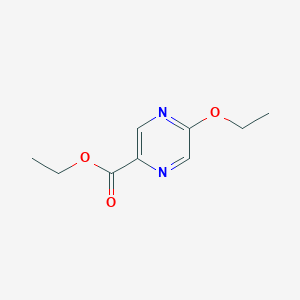
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)
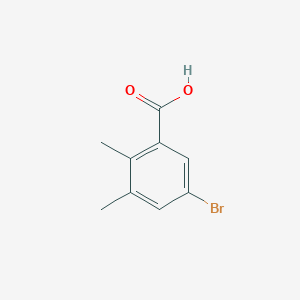
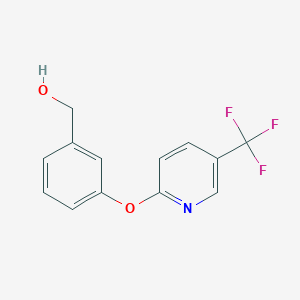

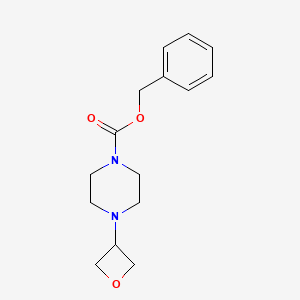
![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
